Methyl 2-(2-(4-chlorophenyl)acetamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate
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Overview
Description
Methyl 2-(2-(4-chlorophenyl)acetamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate is a synthetic compound belonging to the class of thiophene derivatives. Thiophene and its substituted derivatives are known for their significant applications in medicinal chemistry due to their diverse biological activities . This compound, in particular, has garnered interest for its potential therapeutic properties.
Preparation Methods
The synthesis of Methyl 2-(2-(4-chlorophenyl)acetamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate involves multiple steps, starting from the appropriate thiophene precursor. The synthetic route typically includes the following steps:
Formation of the thiophene core: This involves the cyclization of suitable precursors under specific conditions.
Introduction of substituents: The 4-chlorophenyl, acetamido, methyl, and m-tolylcarbamoyl groups are introduced through various substitution reactions.
Esterification: The final step involves the esterification of the carboxyl group to form the methyl ester.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Methyl 2-(2-(4-chlorophenyl)acetamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the thiophene ring and its substituents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-(2-(4-chlorophenyl)acetamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2-(4-chlorophenyl)acetamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Methyl 2-(2-(4-chlorophenyl)acetamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate can be compared with other thiophene derivatives such as:
Tipepidine: Known for its antitussive properties.
Tioconazole: An antifungal agent.
Dorzolamide: Used in the treatment of glaucoma.
The uniqueness of this compound lies in its specific substituents and their combined effects on its biological activity.
Properties
Molecular Formula |
C23H21ClN2O4S |
---|---|
Molecular Weight |
456.9 g/mol |
IUPAC Name |
methyl 2-[[2-(4-chlorophenyl)acetyl]amino]-4-methyl-5-[(3-methylphenyl)carbamoyl]thiophene-3-carboxylate |
InChI |
InChI=1S/C23H21ClN2O4S/c1-13-5-4-6-17(11-13)25-21(28)20-14(2)19(23(29)30-3)22(31-20)26-18(27)12-15-7-9-16(24)10-8-15/h4-11H,12H2,1-3H3,(H,25,28)(H,26,27) |
InChI Key |
FVYSQVKPZHSCKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C(=C(S2)NC(=O)CC3=CC=C(C=C3)Cl)C(=O)OC)C |
Origin of Product |
United States |
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